N-cyclopropyl-2,2,2-trifluoroacetamide
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Overview
Description
N-cyclopropyl-2,2,2-trifluoroacetamide: is a chemical compound with the molecular formula C₅H₆F₃NO and a molecular weight of 153.1 g/mol It is characterized by the presence of a cyclopropyl group attached to a trifluoroacetamide moiety
Mechanism of Action
Mode of Action
N-cyclopropyl-2,2,2-trifluoroacetamide is involved in sequential carbon-fluorine (C–F) bond functionalizations of trifluoroacetamides . The reaction begins with the activation of a carbonyl oxygen atom by a 4-dimethylaminopyridine-boryl radical, followed by a spin-center shift to trigger the C–F bond scission . This process enables sequential generation of difluoro- and monofluoroalkyl radicals .
Biochemical Pathways
The compound’s ability to undergo sequential c–f bond functionalizations suggests it may influence pathways involving fluorinated molecules .
Result of Action
The compound’s ability to generate difluoro- and monofluoroalkyl radicals suggests it may have potential applications in the synthesis of fluorinated molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide typically involves the reaction of cyclopropylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclopropylamine+Trifluoroacetic anhydride→this compound+By-products
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and trifluoroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the compound’s functional groups suggest potential reactivity under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Major Products Formed:
Hydrolysis: Cyclopropylamine and trifluoroacetic acid are the primary products.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Chemistry: N-cyclopropyl-2,2,2-trifluoroacetamide is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive compounds. Its derivatives could potentially exhibit pharmacological activities, making it a valuable compound in medicinal chemistry .
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of specialty chemicals and materials.
Comparison with Similar Compounds
N-cyclopropylacetamide: Similar structure but lacks the trifluoro group.
N-cyclopropyl-2,2,2-trifluoroethanamide: Similar but with an ethanamide backbone instead of acetamide.
Uniqueness: N-cyclopropyl-2,2,2-trifluoroacetamide is unique due to the presence of both cyclopropyl and trifluoroacetamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-cyclopropyl-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJCUEJOVGHRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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